N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide - 305346-10-5

N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3600754
CAS Number: 305346-10-5
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Synthesis Approach: Many studies utilize a convergent synthesis approach to construct the pyrazole-3-carboxamide scaffold. This often involves separate preparation of substituted pyrazole carboxylic acids and appropriate amines, followed by amide bond formation. [, , , , , , , ]
  • Variations in Substituents: Different research papers explore various substituents on the pyrazole ring (e.g., halogens, alkyl groups, aryl groups) and the carboxamide nitrogen (e.g., piperidine, cyclohexylamine, substituted phenyl rings) to modulate biological activity and physicochemical properties. [, , , , , , , , , , ]
Molecular Structure Analysis
  • X-ray Crystallography: Several studies employ X-ray crystallography to elucidate the three-dimensional structure of synthesized pyrazole-3-carboxamide derivatives. This information helps understand the spatial arrangement of atoms, bond lengths, and angles, which are crucial for structure-activity relationship studies. [, , , , , , , ]
  • Conformation Analysis: Computational methods, such as molecular mechanics and quantum chemical calculations, are used to study the conformational preferences of these compounds. Understanding the preferred conformations is essential for rational drug design and understanding receptor interactions. [, ]
Applications
  • Pharmaceutical Applications: Pyrazole-3-carboxamide derivatives have been extensively investigated for their potential therapeutic applications.
    • Cannabinoid Receptor Ligands: Numerous studies focus on their activity as cannabinoid receptor (CB1 and CB2) antagonists or inverse agonists, with potential applications in obesity, metabolic disorders, and pain management. [, , , , , , , , , ]
    • Kinase Inhibitors: Some derivatives show promise as inhibitors of specific kinases, such as cyclin-dependent kinases (CDKs) and FLT3, which are implicated in cancer cell proliferation and survival. [, ]
    • Anti-inflammatory and Analgesic Agents: Certain pyrazole-3-carboxamides exhibit anti-inflammatory and analgesic properties, offering potential for pain and inflammation management. [, , ]
  • Agricultural Applications: Several derivatives have been explored for their insecticidal and antifungal activities, highlighting their potential in agricultural pest and disease control. [, , ]
  • Other Applications: Some studies explore their potential use in materials science due to their interesting photophysical properties and ability to form metal complexes. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. [] It has been the subject of extensive research regarding its binding interactions with the CB1 receptor and its potential therapeutic applications, particularly in obesity treatment. [, ] Studies have shown that SR141716 can block the effects of cannabinoid agonists, reduce food intake, and induce weight loss in animal models. [, ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716 designed to investigate the role of the carboxamide moiety in the binding and functional activity of this class of CB1 receptor ligands. [] Unlike SR141716, VCHSR lacks a hydrogen bond donor at the C3 position of the pyrazole ring. This modification results in a loss of hydrogen bonding potential with the lysine residue (K3.28) in the CB1 receptor binding site.

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel CB1 receptor inverse agonist developed for the treatment of obesity. [] It emerged from structure-activity relationship studies around a lead compound (3 in the paper) that suffered from off-target hERG inhibition. MK-5596 demonstrated reduced hERG activity while maintaining potent CB1 inverse agonism, leading to significant weight loss in diet-induced obese rats.

Compound Description: This compound, discovered through extensive exploration of bioisosteric replacements for the pyrazole 5-aryl substituent in SR141716, represents a peripherally restricted CB1R antagonist. [] Its design aimed to address the central nervous system side effects associated with earlier CB1R antagonists like rimonabant. This compound demonstrated significant weight loss in diet-induced obese mice and a clean off-target profile.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a subnanomolar affinity antagonist for the cannabinoid CB2 receptor. [] Docking studies and structure-activity relationship investigations have highlighted the essential role of the amide functional group and aromatic stacking interactions for its high affinity and efficacy at CB2.

Properties

CAS Number

305346-10-5

Product Name

N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide

IUPAC Name

N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C10H10N4O/c1-7-2-4-11-9(6-7)13-10(15)8-3-5-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15)

InChI Key

YTSBDQHFXBDZBE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=NN2

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.